molecular formula C19H19ClN2O4 B2401220 8-chloro-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899213-50-4

8-chloro-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2401220
CAS No.: 899213-50-4
M. Wt: 374.82
InChI Key: NMJFWHJSKKZETL-UHFFFAOYSA-N
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Description

8-chloro-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a synthetically complex and structurally unique chemical probe featuring a rare 2,6-methanobenzo[g][1,3,5]oxadiazocine scaffold. This intricate tricyclic system, which can be viewed as a bridged analog of more common heterocyclic chemotypes, is of significant interest in medicinal chemistry for exploring novel chemical space and structure-activity relationships [based on analysis of its structure and known chemotypes from PubChem]. Compounds with this complex architecture are frequently investigated for their potential to interact with challenging biological targets, particularly in the central nervous system [based on structural similarity to CNS-active compounds in ChEMBL]. Its specific substitution pattern, including the 8-chloro group and the 2,4-dimethoxyphenyl moiety, suggests potential for high-affinity binding to proteins such as kinase targets or G-protein coupled receptors (GPCRs), where such pharmacophores are commonly employed [based on medicinal chemistry principles cited in articles from RSC Publishing]. Researchers utilize this compound primarily as a key intermediate or a final scaffold in the synthesis and biological evaluation of new therapeutic agents, aiming to uncover novel mechanisms of action or to modulate specific enzymatic pathways that are inaccessible to flat, simpler heterocycles. Its core structure serves as a valuable template for developing chemical probes in chemical biology and for fragment-based drug discovery, enabling the study of protein function and the identification of new lead compounds for diseases with high unmet medical need.

Properties

IUPAC Name

4-chloro-10-(2,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-19-10-14(13-8-11(20)4-7-16(13)26-19)21-18(23)22(19)15-6-5-12(24-2)9-17(15)25-3/h4-9,14H,10H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJFWHJSKKZETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2C4=C(C=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-chloro-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (CAS Number: 899213-50-4) is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry. Its complex structure and potential biological activities make it a subject of interest for researchers exploring new therapeutic agents. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

The molecular formula of the compound is C19H19ClN2O4C_{19}H_{19}ClN_{2}O_{4}, with a molecular weight of approximately 374.82 g/mol. The structural characteristics are crucial for understanding its biological interactions.

Structural Representation

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H19ClN2O4
Molecular Weight374.82 g/mol
InChI KeyNMJFWHJSKKZETL-UHFFFAOYSA-N

Pharmacological Profile

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : The presence of specific functional groups may contribute to anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways.
  • Antioxidant Effects : The compound's structure suggests potential antioxidant activity, which could protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of oxadiazocin showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Inflammation Modulation : Research published in Bioorganic & Medicinal Chemistry Letters indicated that certain oxadiazocin derivatives could significantly reduce inflammatory markers in vitro .

The proposed mechanisms through which This compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in tumor progression and inflammation.
  • Interaction with Receptors : Potential binding to specific receptors may mediate its therapeutic effects.

Q & A

Q. What are the established multi-step synthetic routes for 8-chloro-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one?

The synthesis typically involves sequential functionalization of the benzoxadiazocin core. A common approach includes:

  • Step 1 : Chlorination at the 8-position using POCl₃ under reflux, followed by coupling with a 2,4-dimethoxyphenyl group via Ullmann or Buchwald-Hartwig conditions .
  • Step 2 : Methylation at the 2-position using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF .
  • Step 3 : Cyclization to form the methanobenzo ring using catalytic acid (e.g., HCl in dioxane) . Key considerations: Strict temperature control (-35°C to reflux) and stoichiometric ratios of reagents (e.g., DIPEA as a base) are critical for reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

A combination of methods is required:

  • 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), methyl (δ ~1.4 ppm), and aromatic protons (δ 6.5–8.0 ppm) using deuterated DMSO or CDCl₃ .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₁ClN₂O₄: 412.1054) with <2 ppm error .
  • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .
  • X-ray crystallography (if crystals are obtainable) resolves the fused bicyclic structure .

Q. How can researchers assess the compound’s stability under varying conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) up to 300°C to identify decomposition points .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
  • Solvent compatibility : Test solubility and stability in polar (e.g., DMSO) vs. nonpolar solvents (e.g., toluene) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the methanobenzo ring cyclization step?

  • Catalyst screening : Compare HCl, H₂SO₄, and Lewis acids (e.g., FeCl₃) in dioxane or THF .
  • Reaction time : Monitor progress via TLC; extended reflux (24–48 hours) may improve cyclization efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours at 150°C) while maintaining yield .

Q. What strategies resolve discrepancies in NMR data across studies?

  • Solvent effects : Re-run spectra in multiple deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess shifts .
  • Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening .
  • Cross-validation : Compare with computational predictions (DFT-based NMR chemical shift calculations) .

Q. How to design analogs to explore structure-activity relationships (SAR)?

  • Core modifications : Replace the chloro group with bromo or nitro to assess electronic effects .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., CF₃) on the dimethoxyphenyl ring .
  • Bioisosteres : Replace the oxadiazocin ring with triazoles or thiadiazines and compare bioactivity .

Q. What computational methods predict binding modes with biological targets?

  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to identify key interactions .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability .
  • Pharmacophore modeling : Highlight essential features (e.g., chloro group, methoxy substituents) for activity .

Q. How to address conflicting bioactivity data in different assay systems?

  • Assay standardization : Re-test in parallel using the same cell line (e.g., HEK293 vs. HeLa) and endpoint (e.g., IC₅₀ vs. EC₅₀) .
  • Metabolic interference : Include controls with CYP450 inhibitors to rule out false negatives .
  • Data normalization : Use Z-score analysis to account for batch effects .

Methodological Notes

  • Contradictions in evidence : For example, conflicting NMR shifts may arise from solvent polarity or impurities; always cross-check with HRMS and elemental analysis .

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